(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid
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Overview
Description
(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridine derivatives.
Scientific Research Applications
(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylic acid
- 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Uniqueness
(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
777835-71-9 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-2,6,9H,3-4H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
LPWBPIQXASVODT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CO2)C(=O)O |
Canonical SMILES |
C1C(NCC2=C1C=CO2)C(=O)O |
Origin of Product |
United States |
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